molecular formula C9H7ClN2O2 B2453546 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 409304-46-7

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B2453546
CAS No.: 409304-46-7
M. Wt: 210.62
InChI Key: ZGVJDSCNZFSKOG-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of phenol and oxadiazole, featuring a chloromethyl group attached to the oxadiazole ring

Properties

IUPAC Name

2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVJDSCNZFSKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the chloromethylation of aromatic compounds. One common method is the reaction of phenol derivatives with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions, optimized for large-scale synthesis. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenol and diphenyl ether .

Scientific Research Applications

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The oxadiazole ring may also contribute to the compound’s reactivity and binding affinity for specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]phenol: Lacks the chlorine atom, which may affect its reactivity and applications.

    2-[3-(Chloromethyl)-1,2,4-thiadiazol-5-yl]phenol: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical properties and reactivity.

Uniqueness

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the chloromethyl group and the oxadiazole ring.

Biological Activity

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, presenting data tables and findings from relevant studies.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures to this compound. For instance, a study on various oxadiazole derivatives revealed significant cytotoxicity against several human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions greatly influenced the anticancer efficacy.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 31HCT-1160.5
Compound 31MCF-74
Compound 31HeLa4.5

The above data suggests that compounds with oxadiazole rings can exhibit potent anticancer activity, with IC50 values in low micromolar ranges.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. A study reported that certain oxadiazole-linked compounds showed promising activity against various bacterial strains. The presence of the chloromethyl group in the structure may enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Oxadiazole Derivative AE. coli50
Oxadiazole Derivative BS. aureus25

These results indicate that modifications in oxadiazole derivatives can lead to enhanced antimicrobial properties.

Case Study: Anticancer Evaluation

In a detailed evaluation of various oxadiazole derivatives, researchers synthesized multiple compounds and tested their effects on cancer cell lines such as HCT-116, MCF-7, and HeLa. The study utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compounds over a period of time.

The results highlighted that structural modifications significantly influenced the cytotoxic effects observed in these cell lines. For instance, derivatives with electron-withdrawing groups demonstrated increased potency compared to their electron-donating counterparts.

Case Study: Antimicrobial Testing

Another investigation focused on the synthesis of new oxadiazole-linked benzopyrimidinones and their antimicrobial evaluations against common pathogens. The study found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant microbial strains.

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